molecular formula C11H14ClNO B11891761 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol CAS No. 885268-55-3

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

Cat. No.: B11891761
CAS No.: 885268-55-3
M. Wt: 211.69 g/mol
InChI Key: WCMPXYYISLKSAY-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro-substituted tetrahydroisoquinoline ring attached to an ethanol moiety. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and synthetic analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the multicomponent reaction (MCR) approach, which allows for the efficient construction of complex molecules by combining multiple reactants in a single reaction vessel . This method improves atom economy and selectivity, making it a preferred choice in organic synthesis.

Industrial Production Methods

Industrial production of this compound may involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These strategies involve the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) . This method is advantageous due to its high efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)acetaldehyde or 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)acetic acid .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of catecholamines. This inhibition can lead to a decrease in the production of catecholamines, which may have therapeutic implications in certain medical conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol include other tetrahydroisoquinoline derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique chloro substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the chloro group can enhance its antimicrobial properties and make it a valuable intermediate in the synthesis of more complex molecules .

Properties

CAS No.

885268-55-3

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-(5-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-2-8-6-13-7-9(4-5-14)11(8)10/h1-3,9,13-14H,4-7H2

InChI Key

WCMPXYYISLKSAY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)C=CC=C2Cl)CCO

Origin of Product

United States

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